molecular formula C19H20ClNO2 B1390052 (4-Chlorophenyl)[4-(3-piperidinylmethoxy)phenyl]-methanone CAS No. 946724-86-3

(4-Chlorophenyl)[4-(3-piperidinylmethoxy)phenyl]-methanone

Cat. No.: B1390052
CAS No.: 946724-86-3
M. Wt: 329.8 g/mol
InChI Key: UIRUMNBSFQDBSS-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)[4-(3-piperidinylmethoxy)phenyl]-methanone is a complex organic compound that features a chlorophenyl group and a piperidinylmethoxyphenyl group attached to a methanone core

Biochemical Analysis

Biochemical Properties

(4-Chlorophenyl)[4-(3-piperidinylmethoxy)phenyl]-methanone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with cAMP-dependent protein kinase catalytic subunit alpha, cAMP-dependent protein kinase inhibitor alpha, RAC-beta serine/threonine-protein kinase, and glycogen synthase kinase-3 beta . These interactions suggest that the compound may influence key signaling pathways and regulatory mechanisms within cells.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the growth of endometrial implants, indicating its potential role in cellular proliferation and differentiation . Additionally, it may impact estrogenic pathways, further influencing cellular activities .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular responses. The compound’s interaction with protein kinases, such as cAMP-dependent protein kinase and glycogen synthase kinase-3 beta, suggests that it may modulate phosphorylation events critical for cellular signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular behavior, including alterations in gene expression and metabolic activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reducing bone loss in ovariectomized rats . Higher doses can lead to toxic or adverse effects, including significant changes in pain response and potential toxicity . These findings highlight the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s metabolism in human hepatocytes involves hydroxylation and glucuronidation reactions, indicating its role in detoxification and excretion processes . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in different cellular compartments can influence its activity and function . Understanding these transport mechanisms is crucial for optimizing the compound’s delivery and efficacy in therapeutic settings.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is essential for its role in modulating cellular processes and signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)[4-(3-piperidinylmethoxy)phenyl]-methanone typically involves multiple steps. One common method involves the condensation of 4-chlorobenzaldehyde with 4-(3-piperidinylmethoxy)benzaldehyde under basic conditions, followed by oxidation to form the methanone. The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the yield and purity of the product. Additionally, protecting groups may be employed to prevent side reactions during the synthesis .

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)[4-(3-piperidinylmethoxy)phenyl]-methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

(4-Chlorophenyl)[4-(3-piperidinylmethoxy)phenyl]-methanone has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorophenyl)phenylmethanamine
  • (4-(4-Chlorophenoxy)phenyl)methanol
  • 1-[(4-chlorophenyl)(phenyl)-methyl]-piperazine

Uniqueness

(4-Chlorophenyl)[4-(3-piperidinylmethoxy)phenyl]-methanone is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications .

Properties

IUPAC Name

(4-chlorophenyl)-[4-(piperidin-3-ylmethoxy)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO2/c20-17-7-3-15(4-8-17)19(22)16-5-9-18(10-6-16)23-13-14-2-1-11-21-12-14/h3-10,14,21H,1-2,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIRUMNBSFQDBSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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